molecular formula C23H27N3O2 B2894133 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899983-69-8

3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

カタログ番号: B2894133
CAS番号: 899983-69-8
分子量: 377.488
InChIキー: MOVIVHCQBGNMER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound (CAS: 899983-69-8, molecular formula: C₂₃H₂₇N₃O₂, molecular weight: 377.5 g/mol) is a spiro heterocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a 4'-piperidine ring, with a propyl substituent at the 1'-position and a phenolic group at the 3-position . Its synthesis typically involves multi-step reactions starting from substituted chalcones and hydrazine, followed by cyclization with aldehydes or ketones under acidic conditions . Microwave-assisted methods have been reported for analogous spiro compounds, improving yields compared to conventional heating .

特性

IUPAC Name

3-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-12-25-13-10-23(11-14-25)26-21(19-8-3-4-9-22(19)28-23)16-20(24-26)17-6-5-7-18(27)15-17/h3-9,15,21,27H,2,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVIVHCQBGNMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1’-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclic ketones such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) and requires heating for about one hour to form the spiro linkage, resulting in the formation of the 1,3-oxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(1’-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学的研究の応用

3-(1’-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol has several scientific research applications:

作用機序

The mechanism of action of 3-(1’-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol involves its interaction with specific molecular targets. For instance, it has been identified as an antagonist of 5-HT2B serotonin receptors . This interaction can modulate various biological pathways, leading to its observed biological activities.

類似化合物との比較

Structural Features and Substituent Variations

The target compound’s key distinguishing feature is its spiro architecture combining a pyrazolo-oxazine system with a piperidine ring. Below is a comparative analysis with similar compounds:

Compound Name / CAS Core Structure Key Substituents Molecular Weight (g/mol) Bioavailability (Lipinski/Veber Compliance)
Target Compound (899983-69-8) Spiro[pyrazolo-oxazine-piperidine] 1'-Propyl, 3-phenol 377.5 Compliant (MW < 500, H-bond donors ≤ 5)
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydrobenzoxazine (491615-74-8) Pyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl, 4-methylphenyl 350.4 Not reported
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS: N/A) Diazaspiro[4.5]decane-2,4-dione Phenylpiperazinylpropyl, 8-phenyl ~452.6 Compliant (preclinical data)
2-(4-Substitutedphenyl)-1,10b-dihydrospiro[indolin-2'-one derivatives Spiro[pyrazolo-oxazine-indolinone] 4-Substituted phenyl, indolinone ~390–420 Compliant (MIC: 50–250 μg/mL)

Key Observations :

  • Spiro vs.
  • Substituent Impact: The 3-phenol group in the target compound enhances hydrophilicity (cLogP ≈ 3.1 estimated) compared to fluorophenyl/methylphenyl analogs (cLogP ≈ 4.5) , suggesting improved aqueous solubility.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Rule Compliance : The target compound (MW 377.5) adheres to Lipinski’s rule (MW < 500), unlike bulkier analogs like the diazaspiro[4.5]decane derivative (MW ~452.6) .
  • Solubility: Phenolic groups improve water solubility, whereas fluorophenyl/methylphenyl substituents () increase lipophilicity, favoring blood-brain barrier penetration .

生物活性

The compound 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives that exhibit a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3OC_{23}H_{29}N_3O with a molecular weight of approximately 365.50 g/mol. The structure includes a spirocyclic framework that contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol exhibit significant antimicrobial activity. For instance, derivatives of isatin and their analogs have shown efficacy against various bacterial strains.

Compound NameActivity TypeTarget OrganismsReference
Isatin DerivativesAntimicrobialStaphylococcus aureus, E. coli
Mannich Bases of IsatinAntibacterialGram-positive and Gram-negative bacteria

Anti-inflammatory Properties

The compound is also noted for its anti-inflammatory potential. Studies have demonstrated that derivatives containing similar structural motifs can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties as well. Research has highlighted the ability of related compounds to induce apoptosis in cancer cell lines through various mechanisms.

Study FocusCell Line TestedObserved Effect
Isatin DerivativesHeLa (cervical cancer)Induction of apoptosis
Pyrazolo[1,5-c][1,3]oxazine DerivativesMCF-7 (breast cancer)Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various isatin derivatives, it was found that certain compounds exhibited higher activity than standard antibiotics against resistant strains of bacteria. The study utilized the agar diffusion method to assess the inhibition zones.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of related compounds revealed that they significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for their therapeutic use in inflammatory diseases.

Q & A

Q. What are the key synthetic routes for synthesizing 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Chalcone Formation : React salicylic aldehydes with acetophenones to form 2-hydroxychalcones under basic conditions (e.g., NaOH in ethanol) .

Pyrazoline Cyclization : Treat chalcones with hydrazine hydrate to generate 2-(pyrazol-3-yl)phenols .

Spirocyclization : React pyrazoline intermediates with aldehydes (e.g., pyridine-3-carbaldehyde) under acidic or thermal conditions to form the spirooxazine-piperidine core .

Functionalization : Introduce the 1'-propyl group via alkylation or reductive amination .

Q. Optimization Strategies :

  • Catalysts : Triethylamine or DIPEA improves cyclization efficiency .
  • Solvents : Ethanol or DMF enhances solubility and reaction rates .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
Step Key VariablesOptimal ConditionsYield Range
ChalconeBase strengthNaOH, ethanol, 25°C70–85%
CyclizationHydrazine ratio1.2 equiv, reflux60–75%
SpirocyclizationSolvent polarityToluene, 110°C50–65%

Q. How can researchers confirm the molecular structure and purity of this compound using analytical techniques?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks for the spiro junction (e.g., δ 4.2–5.0 ppm for oxazine protons) and aromatic regions .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺) with <2 ppm error .

X-ray Crystallography : Resolve spiro stereochemistry and bond angles .

HPLC/Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Critical Note : Discrepancies in NMR data across studies may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

Methodological Answer:

Enzyme Inhibition Assays :

  • Target cholinesterases (e.g., BuChE) using Ellman’s method to assess IC₅₀ values .

Receptor Binding Studies :

  • Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Cell-Based Assays :

  • Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α inhibition) .

Data Interpretation : Compare dose-response curves with positive controls (e.g., donepezil for BuChE) to determine potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported across studies?

Methodological Answer:

Solvent and pH Effects :

  • Replicate conditions (e.g., DMSO-d₆ vs. CDCl₃) to test signal variability .

Dynamic Processes :

  • Variable-temperature NMR to detect tautomerism or ring-flipping .

Computational Validation :

  • DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Reported Discrepancy Possible CauseResolution Strategy
δ 4.5 ppm (oxazine H) vs. δ 5.0 ppmSolvent polarityStandardize solvent
Missing aromatic signalsTautomer equilibriumUse 2D NMR (NOESY)

Q. What strategies optimize enantiomeric purity during spiro center formation?

Methodological Answer:

Chiral Catalysts :

  • Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization .

Temperature Control :

  • Lower temperatures (0–10°C) reduce racemization .

Chromatographic Separation :

  • Chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .

Q. Key Variables :

  • Catalyst loading (5–10 mol%) and solvent (toluene) improve ee >90% .

Q. How to design experiments identifying the compound’s molecular targets in neurological pathways?

Methodological Answer:

Proteomic Profiling :

  • Use affinity chromatography with immobilized compound to pull down binding proteins .

Surface Plasmon Resonance (SPR) :

  • Screen against receptor libraries (e.g., kinase or GPCR panels) .

Molecular Docking :

  • Simulate binding poses with AutoDock Vina against BuChE or 5-HT receptors .

Q. Validation :

  • Knockout cell lines or siRNA silencing to confirm target relevance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。